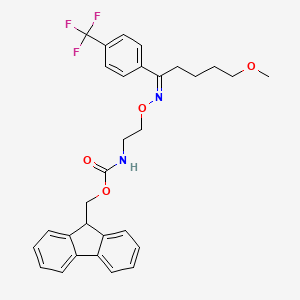

N-Fmoc (E)-Fluvoxamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C30H31F3N2O4 |

|---|---|

Molecular Weight |

540.6 g/mol |

IUPAC Name |

9H-fluoren-9-ylmethyl N-[2-[(Z)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethyl]carbamate |

InChI |

InChI=1S/C30H31F3N2O4/c1-37-18-7-6-12-28(21-13-15-22(16-14-21)30(31,32)33)35-39-19-17-34-29(36)38-20-27-25-10-4-2-8-23(25)24-9-3-5-11-26(24)27/h2-5,8-11,13-16,27H,6-7,12,17-20H2,1H3,(H,34,36)/b35-28- |

InChI Key |

MXHMJTIEZOXCIR-NUDFZHEQSA-N |

Isomeric SMILES |

COCCCC/C(=N/OCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)/C4=CC=C(C=C4)C(F)(F)F |

Canonical SMILES |

COCCCCC(=NOCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=CC=C(C=C4)C(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for N Fmoc E Fluvoxamine

Strategies for the Stereoselective Synthesis of (E)-Fluvoxamine Precursors

The therapeutic efficacy and pharmacological profile of Fluvoxamine (B1237835) are intrinsically linked to the (E)-geometry of the oxime ether. Consequently, achieving high stereoselectivity in the synthesis of its precursors is of paramount importance.

The formation of the oxime is a pivotal step in Fluvoxamine synthesis. nih.gov The reaction of 5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one with hydroxylamine (B1172632) hydrochloride can lead to a mixture of (E) and (Z) isomers. google.com Research has focused on optimizing reaction conditions to favor the formation of the desired (E)-isomer.

One patented method describes a process where the oximation reaction, when maintained at a temperature of 45-50°C, results in a favorable ratio of 95% (E)-isomer and 5% (Z)-isomer. google.com Another protocol involves treating the ketone precursor with hydroxylamine hydrochloride in the presence of a base. This process, when carefully controlled, can yield the desired oxime with high purity of the syn (E-isomer) at 98% and only 2% of the anti (Z-isomer). google.com The reaction completion is typically monitored using chromatographic techniques like HPLC or TLC. google.com

| Parameter | Condition | Resulting E:Z Ratio |

| Temperature | 45-50°C | 95:5 |

| Controlled Base Addition | Varies | 98:2 |

Table 1: Optimization of Oximation Reaction Conditions for (E)-Stereocontrol. Data sourced from patent literature detailing improved Fluvoxamine synthesis. google.com

The synthesis of Fluvoxamine typically commences from 4-trifluoromethylbenzonitrile. nih.gov An improved synthetic route involves a Grignard reaction, followed by hydrolysis and subsequent oximation to yield the target precursor. nih.gov This method has been reported to achieve a total yield of 36.16%. nih.gov

Another key precursor, 5-methoxy-4′-trifluoromethylvalerophenone oxime, is alkylated with 2-chloroethylamine (B1212225) hydrochloride to form the fluvoxamine base. google.com This alkylation is often carried out in dimethylformamide (DMF) with a base like potassium hydroxide (B78521). google.com However, this process can be lengthy, requiring up to two days for completion at room temperature. google.com Efforts to improve this step have focused on optimizing reaction temperatures. For instance, conducting the alkylation at 40-45°C has been shown to be effective. google.com

Installation of the 9-Fluorenylmethyloxycarbonyl (Fmoc) Protecting Group

The Fmoc group is a widely used protecting group for primary and secondary amines, particularly in peptide synthesis, due to its base-lability which allows for mild deprotection conditions. scielo.brtotal-synthesis.com Its introduction onto the primary amino group of the (E)-Fluvoxamine precursor is a critical step in the synthesis of the target compound.

The direct N-Fmoc protection of amines can be achieved using various Fmoc-reagents. A common and classic method involves the use of 9-fluorenylmethyl chloroformate (Fmoc-Cl) under Schotten-Baumann conditions, which typically employ a biphasic system of an organic solvent (like dioxane or DMF) and an aqueous base (such as sodium bicarbonate). total-synthesis.com Anhydrous conditions using a base like pyridine (B92270) in a solvent such as dichloromethane (B109758) are also utilized. total-synthesis.com

More recently, greener and more efficient protocols have been developed. One such method reports the use of ultrasound irradiation for the N-Fmoc protection of various amines, including amino acids. scielo.br This catalyst-free method proceeds under neat conditions at room temperature, offering good to excellent yields in a short reaction time without the formation of side products. scielo.br Another efficient protocol describes the N-Fmoc protection of amines and amino acids in aqueous media, specifically a water-ethanol mixture (3:1), by reacting the amine with Fmoc-Cl at 60°C. rsc.org

Several reagents are available for introducing the Fmoc group, with (9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) being one of the most commonly used due to its increased stability compared to Fmoc-Cl. total-synthesis.com Fmoc-OSu also minimizes the formation of unwanted oligopeptides during the preparation of Fmoc-amino acid derivatives. total-synthesis.com Other options include Fmoc benzotriazole-1-yl carbonate (Fmoc-OBt). scielo.br

The choice of solvent can also significantly impact the efficiency of the Fmoc protection reaction. While traditional solvents like DMF and dioxane are effective, there is a growing interest in more environmentally friendly alternatives. total-synthesis.commissouristate.edu Studies have shown that pyrrolidine (B122466) can be a more effective base than piperidine (B6355638) for Fmoc removal in less polar solvents, which expands the range of green solvents that can be used in Fmoc-based synthesis. acs.org

| Reagent | Common Solvents | Key Advantages |

| Fmoc-Cl | Dioxane/Water, DMF, Dichloromethane | Readily available |

| Fmoc-OSu | THF/Water, DMF | Increased stability, reduced side reactions total-synthesis.com |

| Fmoc-OBt | Not specified | Alternative to Fmoc-Cl and Fmoc-OSu scielo.br |

Table 2: Comparison of Common Fmoc-Introduction Reagents. scielo.brtotal-synthesis.com

The selective protection of a specific amino group in a polyamine is a significant challenge in organic synthesis. nih.gov Fluvoxamine itself is not a polyamine, but the principles of selective derivatization are relevant. In the context of polyamines like spermidine (B129725) and spermine, which contain multiple primary and secondary amino groups, achieving regioselectivity often requires a complex strategy of orthogonal protecting groups. nih.govnih.gov

For instance, in the solid-phase synthesis of selectively functionalized polyamines, a combination of protecting groups like Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and Boc (tert-butyloxycarbonyl) can be used to differentiate between primary and secondary amines, allowing for the specific introduction of a reporter group or other moiety. nih.gov The derivatization of polyamines with reagents like Fmoc-OSu will typically react with all primary and secondary amino groups. researchgate.net Therefore, for a molecule with multiple amine functionalities, achieving selective N-Fmoc protection at a desired position would necessitate the prior protection of other amino groups.

Multistep Synthetic Routes to N-Fmoc (E)-Fluvoxamine

The synthesis of this compound can be logically approached as a two-stage process: first, the synthesis of (E)-Fluvoxamine, and second, the N-Fmoc protection of its primary amine.

Stage 1: Synthesis of (E)-Fluvoxamine

The foundational synthesis of fluvoxamine has been established through various patented methods. A common and refined route begins with 4-trifluoromethylbenzonitrile, proceeding through a Grignard reaction, hydrolysis, and oximation to yield the key intermediate, 5-methoxy-4'-trifluoromethylvalerophenone oxime. nih.gov

The crucial step is the subsequent alkylation of this oxime intermediate. An improved, industrially viable process involves the reaction of 5-methoxy-4'-trifluoromethylvalerophenone oxime with 2-chloroethylamine hydrochloride. googleapis.com Refinements to this sequence focus on improving efficiency, safety, and yield. For instance, instead of using hazardous reagents like ethylene (B1197577) oxide, the reaction is effectively carried out in a single organic solvent such as toluene, in the presence of a base like potassium hydroxide and a phase-transfer catalyst, typically polyethylene (B3416737) glycol (PEG-400). googleapis.com The reaction proceeds at a controlled temperature, often between 30-35°C, to yield the fluvoxamine free base. googleapis.com Controlling the reaction conditions, such as temperature, is critical for maximizing the formation of the desired (E)-isomer over the (Z)-isomer. google.com

Stage 2: N-Fmoc Protection of (E)-Fluvoxamine

Once highly pure (E)-Fluvoxamine free base is obtained, the final step is the introduction of the Fmoc protecting group. The Fmoc group is widely used in peptide synthesis and organic chemistry to protect primary and secondary amines due to its stability in acidic conditions and its straightforward removal with a base, like piperidine. total-synthesis.comscielo.br

The protection reaction involves treating (E)-Fluvoxamine with an activated 9-fluorenylmethyl carbonate, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or (9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). total-synthesis.comscielo.br The reaction is typically performed under Schotten-Baumann conditions (e.g., sodium bicarbonate in a dioxane/water mixture) or anhydrous conditions (e.g., pyridine in dichloromethane). total-synthesis.com This reaction selectively forms a stable carbamate (B1207046) linkage at the primary amine of the aminoethyl side chain of fluvoxamine, resulting in the final product, this compound. total-synthesis.com

For the synthesis of the fluvoxamine core, an improved method starting from 4-trifluoromethylbenzonitrile has been reported to achieve a total yield of 36.16%. nih.gov In processes that focus on the purification of intermediates, the conversion of crude fluvoxamine free base to a tartrate salt and back has been shown to produce the purified free base with a high yield and purity. google.com The subsequent formation of the maleate (B1232345) salt from this purified base can also proceed with high efficiency. google.com While specific yields for the N-Fmoc protection of fluvoxamine are not detailed in the literature, the N-Fmoc protection of amines is generally a high-yielding reaction. scielo.br

Diastereomeric purity is a critical parameter, as the biological activity of fluvoxamine resides in the (E)-isomer. nih.gov The oxime intermediate (5-methoxy-4'-trifluoromethylvalerophenone oxime) exists as a mixture of syn- and anti-isomers. Patents describe reaction conditions, such as maintaining a temperature of 45-50°C during oximation, to favor a ratio of 95% syn-isomer to 5% anti-isomer, which influences the final (E)/(Z) ratio of the fluvoxamine product. google.com The final product's isomeric purity is typically confirmed by HPLC. google.comwindows.net

Table 1: Reported Yield and Purity in Fluvoxamine Synthesis

| Step | Starting Material | Product | Yield | HPLC Purity | Source(s) |

| Three-step synthesis | 4-trifluoromethylbenzonitrile | Fluvoxamine | 36.16% (total) | - | nih.gov |

| Purification via tartrate salt | Crude Fluvoxamine free base | Purified Fluvoxamine free base | 95% | 99.5% | google.com |

| Maleate salt formation (from crude base) | Crude Fluvoxamine free base | Fluvoxamine maleate | 92.4% | 94.7% | google.com |

| Maleate salt formation (from purified base) | Purified Fluvoxamine free base | Fluvoxamine maleate | 95% | 99.9% | google.com |

Isolation and Purification Techniques for Synthetic Intermediates

The isolation and purification of intermediates are paramount for achieving high purity in the final this compound product. A combination of chromatographic and crystallization techniques is employed.

Chromatography is an indispensable tool for both purification and analysis throughout the synthesis.

Column Chromatography: Standard silica (B1680970) gel column chromatography is utilized to purify reaction intermediates and the final product. For example, after a photosensitized oxidation reaction of fluvoxamine, the resulting photoproducts were successfully isolated using a silica gel column with a dichloromethane:methanol mobile phase. jocpr.com This technique is also essential for removing unreacted starting materials or byproducts from the crude fluvoxamine base before subsequent steps. googleapis.com

High-Performance Liquid Chromatography (HPLC): HPLC is the primary analytical method for assessing the purity and isomeric ratio of fluvoxamine. The USP monograph for Fluvoxamine Maleate specifies an HPLC method using a C8 column to separate (E)-Fluvoxamine from its (Z)-isomer and other organic impurities, requiring a resolution of no less than 3.0 between the (Z)-isomer and the main (E)-isomer peak. windows.net

Capillary Electrochromatography (CEC): For highly efficient separations, CEC has been studied for the analysis of fluvoxamine and its stereoisomer. By using an octadecyl-silica stationary phase and a mobile phase containing an amine additive like hexylamine (B90201) or triethylamine, baseline separation of the stereoisomers can be achieved with high plate numbers, demonstrating its utility for impurity profiling at low levels. nih.gov

Gas Chromatography (GC): GC with a flame ionization detector (FID) offers a rapid method for the quantitative determination of fluvoxamine in pharmaceutical preparations, with analysis times often under 10 minutes. oup.comresearchgate.net

Table 2: Chromatographic Conditions for Fluvoxamine Analysis

| Technique | Column/Stationary Phase | Mobile Phase/Carrier Gas | Purpose | Source(s) |

| HPLC | Luna 5 µm C8(2) | Acetonitrile (B52724)/Phosphate Buffer | Purity analysis and separation of (Z)-isomer | windows.net |

| CEC | Hypersil ODS / Spherisorb ODS I | Acetonitrile-phosphate buffer (pH 2.5) with amine additive | Separation of stereoisomers | nih.gov |

| GC-FID | Capillary Column | Helium | Quantitative determination | oup.comresearchgate.net |

| Column | Silica Gel (60-120 mesh) | Dichloromethane:Methanol (8:2) | Isolation of reaction products | jocpr.com |

Crystallization is a powerful purification technique, particularly for the fluvoxamine intermediate, which often exists as an oil in its free base form and is difficult to purify otherwise. google.com

The primary strategy involves converting the crude, oily fluvoxamine free base into a solid, crystalline salt. Fluvoxamine tartrate is particularly useful for this purpose, as it has low solubility in common organic solvents and can be easily obtained in high yield and purity through recrystallization. google.com The purified tartrate salt can then be treated with a base, such as sodium hydroxide, to liberate the highly pure fluvoxamine free base. google.com

Alternatively, the final fluvoxamine maleate salt can be purified directly by recrystallization. A common method involves dissolving the crude maleate salt in water at an elevated temperature (e.g., 50–55°C) to get a clear solution, followed by gradual cooling to induce crystallization of the pure product. googleapis.com This single step can significantly enhance the purity of the final salt, making it suitable for pharmaceutical use or for subsequent derivatization to this compound.

Table 3: Crystallization Strategies for Fluvoxamine Purification

| Step | Solvent(s) | Outcome | Source(s) |

| Formation of Tartrate Salt | Acetone, ethyl acetate, ether, methanol, etc. | Converts oily base to a solid for easy purification | google.com |

| Recrystallization of Maleate Salt | Water | Purifies crude salt, yielding pharmacopoeial grade material | googleapis.com |

| Recrystallization of Maleate Salt | Water | Improved HPLC purity from 94.7% to >99% | google.comgoogle.com |

Advanced Spectroscopic and Analytical Characterization of N Fmoc E Fluvoxamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of organic compounds in solution. For N-Fmoc (E)-Fluvoxamine, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments is employed to assign all proton and carbon signals, confirm the connectivity of the molecular backbone, and verify the stereochemistry of the oxime ether double bond.

Proton NMR (¹H NMR) for Assignment of Chemical Shifts and Coupling Constants

Proton NMR (¹H NMR) provides crucial information about the chemical environment of hydrogen atoms within the molecule. The spectrum of this compound is expected to show distinct signals corresponding to the Fluvoxamine (B1237835) moiety and the Fmoc protecting group. Chemical shifts are influenced by the electronegativity of adjacent atoms and anisotropic effects from aromatic rings. Spin-spin coupling between neighboring protons results in signal splitting, and the magnitude of the coupling constant (J-value) provides information on the dihedral angles between these protons.

The aromatic region of the spectrum would feature signals for the protons of the trifluoromethyl-substituted benzene ring of the Fluvoxamine part and the fluorenyl group of the Fmoc moiety. The protons of the fluorenyl group typically appear as a set of complex multiplets between 7.30 and 7.90 ppm chemicalbook.com. The aliphatic region would contain signals for the methoxy group, the pentyl chain, and the ethoxy group of the Fluvoxamine core, as well as the methylene and methine protons of the Fmoc group. The CH and CH₂ protons of the Fmoc group are expected around 4.2-4.4 ppm chemicalbook.com.

Interactive Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound. Note: This table presents predicted values based on the analysis of constituent molecular fragments. Actual experimental values may vary.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Fmoc Aromatic Protons | 7.85 - 7.30 | m | - |

| CF₃-Ph Aromatic Protons | 7.65 - 7.50 | m | - |

| Fmoc-CH | 4.40 | t | 6.8 |

| Fmoc-CH₂ | 4.25 | d | 6.8 |

| O-CH₂ (ethoxy) | 4.15 | t | 5.5 |

| N-CH₂ (ethoxy) | 3.60 | t | 5.5 |

| O-CH₃ (methoxy) | 3.30 | s | - |

| C=N-CH₂ (pentyl) | 2.60 | t | 7.2 |

| Aliphatic CH₂ (pentyl) | 1.80 - 1.50 | m | - |

Carbon-13 NMR (¹³C NMR) for Backbone and Substituent Confirmation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for the confirmation of the total number of carbons and the presence of key functional groups. The chemical shifts in ¹³C NMR are sensitive to the hybridization and chemical environment of the carbon atoms.

The spectrum is expected to show signals for the carbonyl carbon of the Fmoc carbamate (B1207046) group around 156 ppm chemicalbook.comchemicalbook.com. The carbon of the C=N oxime bond would appear in the 150-160 ppm range. Aromatic carbons from both the fluorenyl and the trifluoromethyl-phenyl groups would resonate in the 120-145 ppm region. The CF₃ group will appear as a quartet due to coupling with the three fluorine atoms. Aliphatic carbons of the pentyl and ethoxy chains, as well as the methoxy group, would be found in the upfield region of the spectrum.

Interactive Table 2: Predicted ¹³C NMR Chemical Shifts for this compound. Note: This table presents predicted values based on the analysis of constituent molecular fragments. Actual experimental values may vary.

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Fmoc carbamate) | 156.5 |

| C=N (oxime) | 154.0 |

| Aromatic C (Fmoc, quaternary) | 144.0, 141.5 |

| Aromatic C (CF₃-Ph, quaternary) | 138.0, 131.0 (q) |

| Aromatic CH (Fmoc, CF₃-Ph) | 128.0 - 120.0 |

| O-CH₂ (ethoxy) | 70.5 |

| Fmoc-CH₂ | 67.0 |

| O-CH₃ (methoxy) | 55.5 |

| Fmoc-CH | 47.0 |

| N-CH₂ (ethoxy) | 41.0 |

| Aliphatic CH₂ (pentyl) | 30.0 - 22.0 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Mapping

Two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms in complex molecules like this compound.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu Cross-peaks in the COSY spectrum would confirm the proton-proton connectivities within the pentyl chain, the ethoxy group, and the Fmoc group's CH-CH₂ system.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. sdsu.eduscience.gov This allows for the unambiguous assignment of carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.eduscience.gov HMBC is particularly powerful for connecting different structural fragments. For instance, it could show a correlation between the Fmoc-CH₂ protons and the carbamate carbonyl carbon, and between the ethoxy protons and the carbons of the oxime group, thus confirming the linkage of the Fmoc group to the Fluvoxamine moiety.

Stereochemical Assignment through NOESY/ROESY Experiments for (E)-Isomer

The pharmacological activity of Fluvoxamine resides in the (E)-isomer. researchgate.net Therefore, confirming the stereochemistry around the C=N double bond is critical. Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are used for this purpose. These experiments detect protons that are close to each other in space, regardless of whether they are connected through bonds.

For the (E)-isomer of this compound, a NOE/ROE correlation would be expected between the protons of the methylene group (of the pentyl chain) adjacent to the C=N bond and the protons of the O-CH₂ group of the ethoxy moiety, as they are on the same side of the double bond. Conversely, a lack of significant correlation between these protons and the aromatic protons of the trifluoromethyl-phenyl ring would further support the (E) assignment.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). nih.govresearchgate.net This level of precision allows for the determination of the elemental composition of a molecule, which is a definitive method for confirming its chemical formula. researchgate.net The proliferation of new pharmaceutical derivatives has made HRMS an industry standard for their analysis. nih.gov

The chemical formula for this compound is C₃₀H₃₁F₃N₂O₄. The calculated exact mass for the protonated molecule [M+H]⁺ can be determined with high accuracy. The experimental measurement of this exact mass using an HRMS instrument like a Time-of-Flight (TOF) or Orbitrap mass spectrometer would provide unequivocal confirmation of the compound's elemental formula.

Interactive Table 3: HRMS Data for this compound.

| Ion | Calculated Exact Mass | Observed Mass (Hypothetical) | Mass Error (ppm) |

| [C₃₀H₃₂F₃N₂O₄]⁺ ([M+H]⁺) | 553.2312 | 553.2310 | -0.4 |

| [C₃₀H₃₁F₃N₂O₄Na]⁺ ([M+Na]⁺) | 575.2131 | 575.2129 | -0.3 |

Analysis of the fragmentation pattern in the tandem MS (MS/MS) spectrum would further corroborate the structure. Expected fragmentation would include the loss of the Fmoc group, cleavage of the ether and oxime linkages, and fragmentation of the pentyl chain, providing a complete structural fingerprint of the molecule.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Studies

Tandem mass spectrometry (MS/MS) is a powerful tool for the structural elucidation of this compound by providing detailed information about its fragmentation pathways. In a typical experiment, the protonated molecule [M+H]⁺ is selected and subjected to collision-induced dissociation (CID). The fragmentation is largely dictated by the presence of the Fmoc group, which has well-characterized cleavage patterns.

The most characteristic fragmentation pathway for Fmoc-protected amines involves the cleavage of the carbamate linkage. A primary fragmentation event is the loss of the fluorenylmethoxycarbonyl group, often observed as a neutral loss or as characteristic fragment ions. Key fragment ions for Fmoc-containing compounds include the fluorenylmethyl cation at m/z 179 and related ions. nih.gov The MS/MS spectrum will therefore be dominated by ions resulting from the stable fluorenyl moiety.

Another significant fragmentation pathway involves a McLafferty-type rearrangement, leading to the loss of CO₂ from the carbamate portion of the molecule. nih.gov Subsequent fragmentation of the remaining fluvoxamine portion of the molecule can also provide structural confirmation. These fragmentation patterns are crucial for distinguishing isomers and identifying the specific site of Fmoc derivatization. nih.gov

Table 1: Predicted MS/MS Fragmentation Data for Protonated this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure/Loss |

| 541.23 | 319.18 | [M+H - Fmoc-H]⁺ |

| 541.23 | 179.08 | Fluorenylmethyl cation |

| 541.23 | 222.09 | Loss of Fluvoxamine moiety |

| 319.18 | 179.08 | Fragmentation of the fluvoxamine backbone |

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is essential for identifying the key functional groups within the this compound molecule. The presence of the Fmoc group introduces a strong carbonyl (C=O) stretching vibration from the carbamate, typically observed in the range of 1690-1720 cm⁻¹. The N-H stretching vibration of the carbamate is also a key diagnostic peak, usually appearing around 3300-3400 cm⁻¹.

Other significant vibrations include those from the fluvoxamine core. The C-F stretches from the trifluoromethyl (-CF₃) group are expected to produce strong absorptions in the 1100-1300 cm⁻¹ region. The C=N stretching of the oxime ether group will be visible around 1620-1680 cm⁻¹. Aromatic C-H and C=C stretching vibrations from both the fluorenyl and trifluoromethylphenyl rings will also be present.

Table 2: Key IR Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| N-H Stretch (Carbamate) | 3300 - 3400 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=O Stretch (Carbamate) | 1690 - 1720 |

| C=N Stretch (Oxime) | 1620 - 1680 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C-F Stretch (-CF₃) | 1100 - 1300 |

| C-O Stretch (Ether & Carbamate) | 1000 - 1300 |

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for identifying non-polar bonds and symmetric vibrations. The aromatic rings of the fluorenyl and trifluoromethylphenyl groups will produce strong, sharp signals in the Raman spectrum, making it an excellent tool for molecular fingerprinting.

Key Raman shifts would be expected for the aromatic ring breathing modes (around 1000 cm⁻¹ and 1600 cm⁻¹). The C=N bond of the oxime and the C=O of the carbamate will also be Raman active. The symmetric stretches of the -CF₃ group would also be observable. The combination of IR and Raman spectra provides a comprehensive vibrational profile of the molecule. nih.gov

Chiroptical Spectroscopy for Enantiomeric Purity Assessment (If Applicable)

Fluvoxamine itself is not a chiral molecule. However, the introduction of the bulky, aromatic Fmoc group can induce conformational rigidity and potentially lead to atropisomerism or the formation of distinct conformers that could be studied using chiroptical techniques.

Circular Dichroism (CD) Spectroscopy for Conformational Studies

Circular Dichroism (CD) spectroscopy is highly sensitive to the three-dimensional structure of molecules, particularly the secondary structure induced by the self-assembly of aromatic groups like Fmoc. researchgate.net The Fmoc group itself is a strong chromophore, and its electronic transitions can give rise to distinct CD signals if the molecule adopts a preferred conformation or aggregates in solution. researchgate.netnih.gov

Studies on Fmoc-conjugated peptides have shown that the fluorenyl group can drive self-assembly into structures with β-sheet character, which is detectable by CD spectroscopy. researchgate.net While this compound is not a peptide, the potential for π-stacking interactions between the Fmoc groups could lead to ordered solution-state structures. A CD spectrum of this compound could therefore provide insights into its conformational preferences and any solvent-dependent aggregation behavior.

Chromatographic Methods for Purity and Isomeric Analysis

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating it from potential isomers, such as the (Z)-isomer.

High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose. A reversed-phase HPLC method, likely using a C18 column, would be suitable for purity analysis. The large, non-polar Fmoc group makes the derivative highly amenable to reversed-phase chromatography. A mobile phase consisting of a mixture of acetonitrile (B52724) or methanol and water, often with a modifier like formic acid or trifluoroacetic acid, would likely provide good separation.

The primary challenge in the analysis of fluvoxamine is the separation of the (E) and (Z) geometric isomers. researchgate.netresearchgate.netnih.gov The (E)-isomer is the pharmacologically active form. researchgate.net HPLC methods have been successfully developed for the baseline separation of fluvoxamine isomers, and a similar approach would be applicable to their N-Fmoc derivatives. researchgate.net The derivatization with the bulky Fmoc group may even enhance the separation between the two isomers. Quantitative analysis of the isomeric ratio can be performed using validated HPLC methods, which is critical for quality control. semanticscholar.org

Table 3: Example HPLC Method Parameters for Isomeric Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) or Mass Spectrometry (MS)

High-Performance Liquid Chromatography (HPLC) would be the primary technique for assessing the purity of this compound and for quantifying the compound. A reversed-phase HPLC method would likely be developed.

The presence of the Fmoc group, which is a strong chromophore, would make Diode Array Detection (DAD) a suitable method for detection and quantification. The maximum absorbance wavelength (λmax) would be expected in the range of 265 nm to 301 nm, characteristic of the fluorenyl group. Mass Spectrometry (MS) detection, coupled with HPLC (LC-MS), would provide definitive identification by confirming the molecular weight of the compound. Electrospray ionization (ESI) in positive mode would likely show the protonated molecule [M+H]⁺.

Table 1: Predicted HPLC-MS Parameters for this compound

| Parameter | Predicted Value/Condition |

|---|---|

| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection (DAD) | 265 nm |

| Detection (MS) | ESI Positive Mode |

| Expected [M+H]⁺ | 541.22 g/mol |

| Predicted Retention Time | >10 min (due to high hydrophobicity of Fmoc group) |

Chiral HPLC for Enantiomeric Excess Determination

Fluvoxamine itself is not chiral. The (E) designation refers to the stereochemistry around the C=N double bond of the oxime ether. However, if a chiral center were present or introduced during synthesis, Chiral HPLC would be essential for determining the enantiomeric excess (% ee). Polysaccharide-based chiral stationary phases (CSPs) are effective for separating a wide range of N-Fmoc protected compounds and would be the first choice for method development. phenomenex.comphenomenex.com The separation would be monitored using UV detection, leveraging the strong absorbance of the Fmoc group.

Table 2: Hypothetical Chiral HPLC Method for an N-Fmoc Fluvoxamine Analog

| Parameter | Predicted Condition |

|---|---|

| Column | Polysaccharide-based CSP (e.g., Lux Cellulose-1) |

| Mobile Phase | Isocratic mixture of Hexane/Isopropanol with additive (e.g., TFA) |

| Flow Rate | 1.0 mL/min |

| Temperature | Ambient |

| Detection | UV at 265 nm |

Gas Chromatography (GC) for Volatile Impurities (If Applicable)

Gas Chromatography (GC) is typically used to identify and quantify volatile impurities that may be present from the synthesis process, such as residual solvents (e.g., dichloromethane (B109758), ethyl acetate, hexane). Due to the high molecular weight and low volatility of this compound, it would not be amenable to GC analysis itself. The analysis would be performed using a headspace GC method, where the sample is heated to release volatile components into the gas phase, which are then injected into the GC system, often coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

X-ray Crystallography for Solid-State Structure Determination (If Crystals are Obtained)

Should this compound be synthesized and suitable single crystals obtained, X-ray crystallography would provide unambiguous confirmation of its three-dimensional molecular structure. This technique would definitively establish the (E)-configuration of the oxime bond and reveal detailed information about bond lengths, bond angles, and intermolecular interactions (such as hydrogen bonding or π-stacking from the Fmoc group) in the solid state. While crystallographic data for Fluvoxamine itself exists xjtu.edu.cn, no such data is available for its N-Fmoc derivative. The successful crystallization would depend on factors like solvent choice and purification level.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Fluvoxamine |

| Acetonitrile |

| Formic Acid |

| Hexane |

| Isopropanol |

| Trifluoroacetic Acid (TFA) |

| Dichloromethane |

Computational and Theoretical Studies on N Fmoc E Fluvoxamine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to provide detailed information about electron distribution and energy levels. For a molecule like N-Fmoc (E)-Fluvoxamine, these calculations can reveal how the bulky, electron-withdrawing Fmoc group influences the inherent characteristics of the parent Fluvoxamine (B1237835) structure.

Density Functional Theory (DFT) is a robust computational method that calculates the electronic structure of a molecule based on its electron density. nih.gov A primary application of DFT is geometry optimization, where the algorithm seeks the lowest energy conformation of the molecule, corresponding to its most stable three-dimensional structure. For this compound, DFT calculations would be employed to determine the precise bond lengths, bond angles, and dihedral angles. This would be particularly insightful for understanding the spatial arrangement of the large Fmoc group relative to the rest of the Fluvoxamine moiety and any resulting steric hindrance.

Furthermore, DFT can be used to calculate the total electronic energy of the molecule, providing a measure of its stability. By comparing the optimized energies of this compound and the parent (E)-Fluvoxamine, one could quantify the energetic impact of the Fmoc functionalization. While specific DFT studies on this compound are not available in the current literature, studies on the parent Fluvoxamine have utilized DFT to determine its structure and isomerization energies. nih.gov These studies serve as a foundation upon which future computational work on the N-Fmoc derivative can be built.

Table 1: Illustrative DFT-Calculated Geometric Parameters for this compound (Note: The following data is hypothetical and serves to illustrate the expected output of a DFT calculation.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-N (Fmoc-N) | 1.45 Å |

| Bond Length | N-C (N-CH2) | 1.47 Å |

| Bond Angle | C-N-C (Fmoc-N-CH2) | 121.5° |

| Dihedral Angle | C-C-N-C | 178.0° |

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. peptidequotes.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. rsc.org

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: This table presents hypothetical data for illustrative purposes.)

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| (E)-Fluvoxamine | -6.2 | -0.8 | 5.4 |

| This compound | -6.5 | -1.2 | 5.3 |

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and anti-bonding orbitals. libretexts.orgdrugbank.com This method is particularly useful for understanding electron delocalization, hyperconjugation, and the nature of intermolecular interactions.

In the context of this compound, NBO analysis could quantify the delocalization of electrons from the nitrogen lone pair into the carbonyl group of the Fmoc moiety, a key feature of carbamates. This analysis would provide a quantitative measure of the strength of this interaction, which influences the rotational barrier around the N-C(O) bond. Furthermore, NBO can be used to study the non-covalent interactions, such as hydrogen bonds or π-stacking, that could occur between molecules of this compound in a condensed phase. The analysis provides information on the donor-acceptor interactions between filled orbitals (bonds or lone pairs) and empty anti-bonding orbitals, with the second-order perturbation energy (E(2)) quantifying the strength of these interactions.

Table 3: Illustrative NBO Analysis of Key Donor-Acceptor Interactions in this compound (Note: The data below is hypothetical and for illustrative purposes only.)

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP (N) | π* (C=O) | 25.5 |

| σ (C-H) | σ* (C-N) | 1.8 |

| π (Aromatic Ring) | π* (Aromatic Ring) | 3.2 |

Conformational Analysis and Stereochemical Stability

The three-dimensional shape and flexibility of a molecule are critical to its function. This compound, with its multiple rotatable bonds, can adopt a variety of conformations. Understanding its dynamic behavior and the energy barriers between different conformations is essential.

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. wikipedia.org By solving Newton's equations of motion for a system of particles, MD simulations can provide a detailed picture of the conformational landscape of a molecule in a simulated environment, such as in a solvent.

A Potential Energy Surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. wikipedia.org By systematically changing a specific geometric parameter, such as a dihedral angle, and calculating the energy at each point, a potential energy profile can be generated. The peaks on this profile correspond to the energy barriers for rotation around a particular bond.

Mapping the potential energy surface for the key rotatable bonds in this compound would provide quantitative data on its conformational flexibility. For instance, calculating the rotational barrier around the N-C(O) bond of the carbamate (B1207046) linkage would reveal the degree of double-bond character and the energy required to interconvert between different rotamers. Similarly, mapping the rotation of the aryl groups would provide insight into the steric hindrance and conformational preferences of these bulky substituents. Such studies are crucial for a complete understanding of the molecule's three-dimensional structure and dynamic properties.

Table 4: Hypothetical Rotational Energy Barriers for this compound (Note: This table contains hypothetical data to illustrate the output of a PES scan.)

| Rotatable Bond | Rotational Barrier (kcal/mol) |

| Fmoc(CO)-N | 18.2 |

| N-CH2 | 4.5 |

| Aryl-C | 3.1 |

Theoretical Prediction of Spectroscopic Properties

The theoretical prediction of spectroscopic properties is a cornerstone of computational chemistry, allowing for the elucidation of molecular structure and the interpretation of experimental data. For this compound, such studies would be crucial for its unambiguous characterization.

Simulated NMR Spectra for Comparison with Experimental Data

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the structure of organic molecules. Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the theoretical chemical shifts of ¹H and ¹³C nuclei. These predicted spectra can then be compared with experimental data to confirm the molecular structure and assign specific resonances to individual atoms within the this compound molecule.

A hypothetical data table of predicted versus experimental chemical shifts would be invaluable for researchers working on the synthesis and characterization of this compound.

Table 1: Hypothetical Comparison of Predicted and Experimental NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |

|---|---|---|---|---|

| C1 | - | - | - | - |

| C2 | - | - | - | - |

| ... | - | - | - | - |

| H1 | - | - | - | - |

| H2 | - | - | - | - |

| ... | - | - | - | - |

Note: This table is for illustrative purposes only, as no specific data for this compound is currently available in the public domain.

Vibrational Frequency Calculations for IR and Raman Assignments

Table 2: Hypothetical Calculated Vibrational Frequencies and Assignments for this compound

| Calculated Frequency (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| - | C=O stretch (Fmoc group) |

| - | C-N stretch |

| - | Aromatic C-H stretch |

| - | C-F stretch |

| - | C-O stretch |

Note: This table is for illustrative purposes only, as no specific data for this compound is currently available in the public domain.

Solvent Effects on Molecular Conformation and Reactivity

The conformation and reactivity of a molecule can be significantly influenced by its solvent environment. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of different solvents on the properties of this compound. Such studies would provide insights into how the molecule behaves in various reaction conditions or biological environments. For instance, the calculations could predict changes in the molecule's geometry, dipole moment, and the relative energies of different conformers in solvents of varying polarity, such as water, methanol, or dichloromethane (B109758). This information would be critical for understanding its stability, solubility, and reactivity in different media.

N Fmoc E Fluvoxamine As a Synthetic Intermediate and Building Block

Utilization in the Synthesis of Fluvoxamine (B1237835) Derivatives

The primary utility of N-Fmoc (E)-Fluvoxamine lies in its role as a precursor for fluvoxamine derivatives. By masking the highly reactive primary amine, the Fmoc group directs synthetic transformations to other parts of the molecule or allows for a controlled, final-step deprotection to reveal the amine for subsequent reactions.

The removal of the Fmoc group is a critical step in liberating the primary amine of the fluvoxamine structure for further derivatization. genscript.com This process, known as deprotection, is typically achieved through a base-catalyzed β-elimination mechanism. springernature.com The acidic proton at the 9-position of the fluorene (B118485) ring is abstracted by a base, leading to the elimination of dibenzofulvene and the release of the free amine. springernature.com

A variety of bases and solvent systems can be employed for Fmoc deprotection, with the choice often depending on the sensitivity of the substrate and the desired reaction kinetics. researchgate.net Primary and secondary amines are generally effective at cleaving the Fmoc group. springernature.com

Common Deprotection Reagents and Conditions: | Reagent | Typical Concentration & Solvent | Characteristics & Notes | Citations | | --- | --- | --- | --- | | Piperidine (B6355638) | 20-50% in N,N-dimethylformamide (DMF) | The most common and efficient reagent. The secondary amine traps the dibenzofulvene byproduct to form a stable adduct, preventing side reactions. wikipedia.orggenscript.comiris-biotech.de | | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2% in DMF | A non-nucleophilic base, useful for sensitive sequences where piperidine might cause side reactions. iris-biotech.de | | Piperazine | 5% in DMF (often with 2% DBU) | An alternative to piperidine, which is a controlled substance. It is effective for Fmoc removal, especially in solid-phase synthesis. wikipedia.orgtandfonline.comgoogle.com | | 4-Methylpiperidine | Concentration equivalent to piperidine in DMF | An efficient alternative to piperidine that is not a controlled substance. iris-biotech.de | | Morpholine | 50% in DMF | A weaker base than piperidine, sometimes used to minimize side reactions like racemization. researchgate.net | | Palladium on Carbon (Pd/C) | Catalytic amount with H₂ gas in acetonitrile (B52724) | A novel, neutral deprotection method via hydrogenation. The reaction can be accelerated by increasing hydrogen pressure. nih.govresearchgate.net |

The deprotection reaction is rapid, with a half-life of approximately six seconds for the Fmoc group in a 20% piperidine/DMF solution. wikipedia.org The progress of the reaction can be monitored spectrophotometrically by detecting the formation of the dibenzofulvene-amine adduct. researchgate.net

Once the Fmoc group is removed, the liberated primary amine on the fluvoxamine scaffold becomes available for a wide range of chemical transformations. This allows for the synthesis of a library of fluvoxamine derivatives for research and drug discovery. The derivatization can introduce new functional groups, alter the molecule's physicochemical properties, and modulate its biological activity. vulcanchem.com

Possible modifications at the liberated amine include:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Alkylation: Introduction of alkyl groups via reaction with alkyl halides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

Coupling Reactions: Formation of ureas, thioureas, or sulfonamides.

Peptide Bond Formation: Using the amine as the N-terminus for coupling with an amino acid, a key step in creating peptide-drug conjugates. google.com

While the primary amine is the most common site for derivatization, other functional groups in the fluvoxamine molecule, such as the aromatic ring, could also be targeted for modification, although this typically requires different synthetic strategies.

Application in Tandem Reactions and Multi-Component Syntheses

The structural motifs within this compound, particularly the oxime ether, present opportunities for its use in advanced synthetic methodologies like tandem and multi-component reactions (MCRs). frontiersin.org These reactions are highly efficient, as they allow for the formation of multiple chemical bonds in a single operation, rapidly increasing molecular complexity from simple starting materials. nih.gov

The oxime ether functionality is known to participate in tandem radical addition-cyclization reactions. acs.orgacs.org In such a sequence, a radical could add to one part of the molecule, initiating a cascade of bond-forming events that result in complex heterocyclic structures. researchgate.net Research has demonstrated that oxime ethers connected to α,β-unsaturated carbonyl groups can undergo tandem C-C bond-forming processes effectively. acs.org

While specific examples utilizing this compound in MCRs are not prominent in the literature, its deprotected form is a suitable candidate for several classical MCRs. nih.gov For instance, the liberated primary amine could participate in:

Ugi Reaction: A four-component reaction involving an amine, a ketone/aldehyde, an isocyanide, and a carboxylic acid to produce a di-peptide-like structure.

Mannich Reaction: A three-component reaction of an amine, an aldehyde, and a carbon acid. nih.gov

Petasis Reaction: A three-component reaction involving an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid. nih.gov

Employing the fluvoxamine core in such reactions would be a powerful strategy for the diversity-oriented synthesis of novel analogs for biological screening. frontiersin.org

Role in the Generation of Chemically Modified Analogs for Research Purposes

The primary purpose of synthesizing derivatives from an intermediate like this compound is to support research, particularly in the field of medicinal chemistry and neuropharmacology. vulcanchem.com By creating a series of chemically modified analogs, researchers can systematically investigate structure-activity relationships (SAR). vulcanchem.com

The study of such analogs provides critical data on how specific structural modifications influence key pharmacological parameters, including:

Binding Affinity and Selectivity: Altering substituents can change how strongly the molecule binds to its primary target (the serotonin (B10506) transporter) and its selectivity over other neurotransmitter transporters (e.g., for dopamine (B1211576) or norepinephrine). vulcanchem.comiarc.fr

Metabolic Stability: Introducing or modifying functional groups can change how the molecule is metabolized by enzymes in the body, potentially improving its pharmacokinetic profile. vulcanchem.comdrugbank.com

Probing Biological Systems: Novel analogs can serve as chemical tools to explore the complex neuromodulatory mechanisms associated with SSRIs. vulcanchem.com

For example, the synthesis of N-(Ethylamino) Fluvoxamine, an analog with an ethyl group on the primary amine, allows for a direct comparison with the parent drug to understand the role of the terminal amine in receptor interaction. vulcanchem.com The use of Fmoc protection is particularly crucial when incorporating the fluvoxamine moiety into larger, more sensitive structures like peptides or fluorinated compounds for imaging studies. researchgate.netacs.org

Patent Literature and Novel Synthetic Applications

The synthesis of fluvoxamine and its maleate (B1232345) salt is well-documented in patent literature, with various routes developed to improve yield, purity, and industrial applicability. newdrugapprovals.orggoogle.comepo.org

A review of major patents for the synthesis of Fluvoxamine maleate, including the original patent US4085225, reveals that the use of an N-Fmoc protected intermediate is not a commonly described strategy. newdrugapprovals.orggoogle.com The prevalent patented methods typically involve the direct alkylation of the precursor oxime, 5-methoxy-4′-trifluoromethylvalerophenone oxime, with an unprotected 2-aminoethylating agent like 2-chloroethylamine (B1212225) hydrochloride. google.comepo.orggoogle.com This reaction is generally carried out in a suitable solvent such as dimethylformamide or n-butanol in the presence of a base like potassium hydroxide (B78521) or sodium hydroxide. google.comgoogle.com

Another patented approach starts from p-trifluoromethylbenzoic acid, which is converted in several steps to 5-methoxy-1-(4-trifluoromethylphenyl) pentanone. google.com This ketone is then oximated and reacted to introduce the aminoethyl side chain, again without explicit mention of Fmoc protection. google.com

Although not featured in the primary manufacturing patents for fluvoxamine itself, the use of an this compound intermediate is a logical and powerful strategy in the context of research and the development of novel, more complex analogs. Fmoc chemistry is standard practice in solid-phase peptide synthesis and other complex organic syntheses where orthogonal protection is required to prevent unwanted side reactions at a primary amine. genscript.comresearchgate.netgoogle.com Therefore, one would expect to find Fmoc-protected fluvoxamine intermediates in synthetic routes directed toward:

Peptide-Fluvoxamine Conjugates: Where the fluvoxamine moiety is attached to a peptide backbone.

Complex Prodrugs: Where the amine is temporarily masked as part of a larger promoiety.

Combinatorial Libraries: Where a fluvoxamine scaffold is built upon using synthetic methodologies that are incompatible with a free primary amine.

The principles of Fmoc protection and deprotection are broadly applied in patents for complex synthetic peptides and other molecules, underscoring the industrial relevance of this chemical strategy, even if not for the bulk synthesis of fluvoxamine itself. google.com

Exploration of Novel Chemical Processes Utilizing this compound

The strategic introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group onto the primary amine of (E)-Fluvoxamine opens a previously unexplored avenue for the synthesis of novel fluvoxamine derivatives. The resulting compound, this compound, can be envisioned as a versatile synthetic intermediate and building block. By temporarily masking the highly reactive primary amine, the Fmoc group allows for selective chemical modifications at other positions of the fluvoxamine molecule, which would otherwise be complicated by side reactions involving the amine. utdallas.edunumberanalytics.com

The utility of this compound as a building block is predicated on the well-established chemistry of the Fmoc protecting group, which is notably stable under acidic conditions but readily cleaved by mild bases, such as piperidine. wikipedia.orgiris-biotech.detotal-synthesis.com This orthogonal stability permits a range of synthetic transformations to be performed on the protected molecule before the amine is deprotected in the final stages of a synthetic sequence.

Synthesis of this compound

The synthesis of this compound, while not explicitly detailed in the current literature, can be proposed based on standard protocols for the Fmoc protection of primary amines. total-synthesis.comscielo.brrsc.org The reaction would involve treating (E)-Fluvoxamine with an Fmoc-donating reagent.

A common method involves the use of 9-fluorenylmethyl chloroformate (Fmoc-Cl) under Schotten-Baumann conditions. total-synthesis.com An alternative, often preferred for its higher stability and reduced side-product formation, is the use of N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). wikipedia.org

Table 1: Proposed Synthesis of this compound

| Parameter | Condition 1 (Fmoc-Cl) | Condition 2 (Fmoc-OSu) |

|---|---|---|

| Fmoc Reagent | 9-fluorenylmethyl chloroformate (Fmoc-Cl) | N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) |

| Solvent System | Dioxane / Aqueous Na₂CO₃ Solution | Dioxane / Water or DMF |

| Base | Sodium Carbonate (Na₂CO₃) | Sodium Bicarbonate (NaHCO₃) or Triethylamine (TEA) |

| Temperature | 0°C to Room Temperature | Room Temperature |

| Reaction Time | 4-16 hours | 12-24 hours |

| Work-up | Extraction and purification by column chromatography | Extraction and purification by column chromatography |

| Potential By-product | Fluorenemethanol | N-hydroxysuccinimide |

This table is illustrative, based on standard Fmoc-protection protocols. total-synthesis.comresearchgate.net Actual conditions would require experimental optimization.

This compound as a Building Block for Novel Derivatives

With the primary amine protected, this compound becomes a substrate for a variety of chemical transformations that could lead to novel analogues of fluvoxamine. The oxime ether functionality, for instance, is a versatile precursor in organic synthesis and can participate in various reactions. nsf.govrsc.orgresearchgate.net

One area of exploration is the modification of the oxime ether or the aromatic ring. For example, reactions that are incompatible with free amines, such as certain coupling reactions or electrophilic additions, could be explored.

Detailed Research Findings (Hypothetical)

Given the novelty of this compound as a synthetic intermediate, the following research findings are proposed based on analogous chemical systems.

Modification of the Aromatic Ring: The trifluoromethylphenyl ring could be a target for further functionalization. While the ring is electron-deficient, certain nucleophilic aromatic substitution reactions or metal-catalyzed cross-coupling reactions could be envisioned. The protection of the amine group would be critical to prevent interference with the catalysts or reagents used in these transformations.

Reactions at the Oxime Ether: The oxime ether itself can be a site for chemical modification. For instance, radical reactions involving the oxime ether could lead to the formation of new carbon-carbon or carbon-heteroatom bonds. beilstein-journals.org The stability of the Fmoc group under many radical-generating conditions would make this compound a suitable starting material for such explorations.

Table 2: Exploration of Novel Reactions with this compound

| Reaction Type | Reagents and Conditions | Potential Product | Rationale / Comments |

|---|---|---|---|

| Suzuki Cross-Coupling | Arylboronic acid, Pd(PPh₃)₄, Base (e.g., K₂CO₃), Toluene, Reflux | Fluvoxamine analogue with a substituted aromatic ring | Requires amine protection to prevent catalyst poisoning. |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Ligand, Base, Toluene, Reflux | Fluvoxamine analogue with an additional amino group on the aromatic ring | The Fmoc group would be stable under these conditions. |

| Radical Addition to the Oxime | Radical initiator (e.g., AIBN), Alkene, Toluene, 80-100°C | Fluvoxamine analogue with a functionalized side chain | The oxime ether can participate in radical additions. beilstein-journals.org |

| Final Deprotection | 20% Piperidine in DMF, Room Temperature, 1-2 hours | Final novel fluvoxamine derivative | Standard and efficient method for Fmoc removal. iris-biotech.despringernature.com |

This table presents hypothetical reaction pathways to illustrate the potential of this compound as a synthetic building block. The feasibility and specific outcomes of these reactions would require experimental validation.

The exploration of these and other chemical processes could lead to the development of new fluvoxamine derivatives with potentially altered pharmacokinetic or pharmacodynamic profiles. The use of this compound as a key intermediate provides a strategic approach to systematically modify the fluvoxamine scaffold, enabling the synthesis of a library of novel compounds for further investigation. medchem-ippas.eursc.orgorganic-chemistry.org

Purity Profiling and Impurity Analysis in the Context of N Fmoc E Fluvoxamine Synthesis

Identification and Characterization of Process-Related Impurities

Process-related impurities are substances that are formed during the manufacturing process and can include by-products, isomeric impurities, and residual starting materials. chemicea.com

The use of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a common strategy in organic synthesis, particularly in peptide chemistry, to selectively block amine functionalities. genscript.comwikipedia.org However, both the introduction (protection) and removal (deprotection) of the Fmoc group can generate by-products.

During Fmoc protection, reagents like Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) or Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide) are used. wikipedia.orghighfine.com Side reactions can lead to the formation of impurities. For instance, the use of Fmoc-OSu can result in a Lossen-type rearrangement, leading to the formation of Fmoc-β-Ala-OH and Fmoc-β-Ala-Xaa-OH impurities. nih.gov When Fmoc-Cl is used, there is a possibility of forming dipeptide impurities due to the high reactivity of the reagent. highfine.com

The deprotection of the Fmoc group is typically achieved using a mild base, most commonly piperidine (B6355638) in a solvent like dimethylformamide (DMF). genscript.com This process cleaves the Fmoc group, liberating the desired amine. However, the cleaved Fmoc group itself generates by-products. The initial product is dibenzofulvene (DBF), which is highly reactive. wikipedia.orgnih.gov To prevent DBF from reacting with the deprotected amine or other nucleophiles, the base used for deprotection (e.g., piperidine) traps it to form a stable adduct. wikipedia.orgtotal-synthesis.com Inefficient trapping of DBF can lead to the formation of unwanted adducts with the desired product or other species in the reaction mixture.

Furthermore, the alkaline conditions of Fmoc deprotection can promote other side reactions, such as the formation of diketopiperazines, particularly if the C-terminal amino acid is proline. iris-biotech.de Another potential side reaction is aspartimide formation if an aspartate residue is present in the peptide chain, which can be catalyzed by both acidic and basic conditions. nih.goviris-biotech.de

Fluvoxamine (B1237835) exists as (E) and (Z) isomers due to the restricted rotation around the C=N bond of the oxime ether. veeprho.comsynzeal.com The desired therapeutic product is the (E)-isomer. Consequently, the (Z)-isomer of Fluvoxamine is considered a significant impurity. veeprho.comnaarini.com This isomeric impurity, also known as Fluvoxamine EP Impurity B, can be formed during the synthesis. veeprho.comsynzeal.com Its chemical name is 2-[[[(1Z)-5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxy]ethanamine. synzeal.com The presence and quantity of the (Z)-isomer must be carefully monitored and controlled to meet pharmacopoeial standards. chemicea.com

| Isomer | IUPAC Name | Significance |

|---|---|---|

| (E)-Fluvoxamine | (E)-5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one O-(2-aminoethyl)oxime | Active Pharmaceutical Ingredient |

| (Z)-Fluvoxamine (Fluvoxamine EP Impurity B) | (Z)-5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one O-(2-aminoethyl)oxime | Process-related impurity veeprho.comsynzeal.com |

In any chemical synthesis, it is possible for starting materials and reagents to remain in the final product if not completely consumed or removed during purification. In the context of N-Fmoc (E)-Fluvoxamine synthesis, this could include unreacted (E)-Fluvoxamine, the Fmoc-introducing reagent (e.g., Fmoc-Cl), and the deprotection agent (e.g., piperidine). The presence of free amino acids from incomplete reaction with the Fmoc reagent can also be a source of impurities. sigmaaldrich.comsigmaaldrich.com Traces of acetic acid, if used in the process, can lead to chain termination during synthesis. sigmaaldrich.com

Degradation Pathways and Stability Studies under Laboratory Conditions

Understanding the degradation pathways and stability of this compound is crucial for establishing appropriate storage conditions and shelf-life. kilobio.com Degradation can occur due to various factors, including exposure to heat, light, moisture, and changes in pH. chemicea.com

Degradation of this compound can lead to a variety of products. The Fmoc protecting group itself can be susceptible to degradation under certain conditions. For instance, N-Fmoc protected amino acids can undergo autocatalytic cleavage of the Fmoc group during storage, especially in the presence of free amino acid impurities. sigmaaldrich.comsigmaaldrich.com

Studies on Fluvoxamine itself have shown that it is susceptible to degradation under stress conditions. It is relatively unstable under acidic, basic, and oxidative conditions, as well as when exposed to UV radiation. nih.gov Photooxidation of Fluvoxamine in the presence of a sensitizer (B1316253) can lead to the formation of 5-Methoxy-1-(4-(trifluoromethyl) phenyl) pentan-1-one and 2-nitroethanamine. jocpr.com The major metabolite of Fluvoxamine in vivo is Fluvoxamine acid, formed through oxidative demethylation. pharmgkb.org While these degradation products are of Fluvoxamine, they indicate potential weak points in the this compound molecule that could also be susceptible to degradation.

| Degradation Condition | Potential Degradation Products of Fluvoxamine | Reference |

|---|---|---|

| Acidic Hydrolysis | Unstable | nih.gov |

| Basic Hydrolysis | Unstable | nih.gov |

| Oxidation (e.g., H₂O₂) | Unstable | nih.gov |

| Photodegradation (UV) | Unstable, 5-Methoxy-1-(4-(trifluoromethyl) phenyl) pentan-1-one, 2-nitroethanamine | nih.govjocpr.com |

The stability and purity of this compound during storage are highly dependent on the conditions. For Fmoc-protected compounds in general, it is recommended to store them at cool and stable temperatures, ideally between 2°C and 8°C, to minimize degradation. kilobio.com Exposure to high temperatures can accelerate the degradation process. kilobio.com

Moisture should be avoided as it can lead to hydrolysis. kilobio.com Therefore, storage in airtight containers with desiccants is advisable. kilobio.com Fmoc-protected compounds can also be light-sensitive and should be protected from direct sunlight and UV light by using amber-colored or opaque containers. kilobio.com Minimizing air exposure by keeping containers tightly sealed is also important to prevent oxidation. kilobio.com

The initial purity of the compound can also affect its stability during storage. nih.gov Higher initial purity can lead to better stability over time. nih.gov For this compound, maintaining the stereochemical integrity of the (E)-isomer is critical. Inappropriate storage conditions could potentially lead to isomerization to the (Z)-isomer, thus affecting the purity and potentially the efficacy of the compound.

Development of Research-Grade Purity Standards for this compound

The establishment of research-grade purity standards is a cornerstone of modern pharmaceutical analysis, ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs). jcchems.comchemicea.com Impurity profiling, which involves the detection, identification, and quantification of impurities in drug substances, relies on the availability of highly characterized reference materials. researchgate.netarastirmax.com In the context of Fluvoxamine synthesis, derivatives such as this compound serve as critical research-grade standards.

This compound is a protected derivative of Fluvoxamine, where the primary amine group is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group. This modification makes it a distinct chemical entity, valuable as a reference standard for analytical method development, validation, and as a starting material in specific synthetic pathways. usbio.netnih.gov The development of a research-grade standard for this compound involves its synthesis followed by rigorous purification and characterization to establish its precise identity and purity level.

Commercial suppliers of chemical standards provide this compound as a highly purified solid, intended for research and analytical applications. usbio.netlgcstandards.com The characterization data accompanying such standards are crucial for their use in quantitative analysis and impurity identification. These standards are essential for the quality control testing of every batch of a drug substance, helping to indicate the consistency of the manufacturing process. arastirmax.com

Detailed Research Findings

The development of a purity standard like this compound necessitates the use of advanced analytical techniques to confirm its structure and assess its purity. These methods are analogous to those used for the analysis of the Fluvoxamine API and its related impurities. jopir.in

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is a primary method for purity assessment. jopir.intheacademic.in For related compounds, RP-HPLC methods using C18 columns can achieve excellent separation and sensitivity, with detection limits for Fluvoxamine reported as low as 0.394 µg/mL. jopir.intheacademic.in Similar methods would be developed and validated to determine the percentage purity of this compound and to detect any process-related impurities or degradants. A study on the synthesis of other Fmoc-protected amino acids reported using RP-HPLC with an acetonitrile (B52724) gradient to confirm purity percentages, a technique directly applicable here. mdpi.com

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for the structural elucidation of the synthesized standard, confirming the presence of the Fmoc group and the (E)-isomer configuration of the oxime bond.

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound (540.57 g/mol for this compound). usbio.net Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated methods for identifying and quantifying trace impurities. researchgate.net

Infrared (IR) Spectroscopy: IR analysis helps to confirm the presence of key functional groups within the molecule.

The data generated through these analytical techniques provides a comprehensive profile of the research-grade standard. Certified Reference Materials (CRMs) for the related compound, Fluvoxamine maleate (B1232345), are produced under stringent ISO 17034 and ISO/IEC 17025 standards, which underscores the level of quality control required for such materials. sigmaaldrich.com While this compound may be classified as a research chemical rather than a pharmacopoeial primary standard, its development follows similar principles of rigorous characterization.

Below are tables summarizing the typical physical and chemical properties of a research-grade this compound standard and the analytical parameters used for its characterization.

Table 1: Physical and Chemical Properties of Research-Grade this compound

| Property | Value | Source |

| Chemical Name | 7-[4-(Trifluoromethyl)phenyl]-5,12-dioxa-2,6-diazatridec-6-enoic Acid 9H-Fluoren-9-ylmethyl Ester | usbio.net |

| Synonym | Protected Fluvoxamine | usbio.net |

| Molecular Formula | C₃₀H₃₁F₃N₂O₄ | usbio.net |

| Molecular Weight | 540.57 g/mol | usbio.net |

| Appearance | White to Off-White Solid | usbio.net |

| Melting Point | 84-86°C | usbio.net |

| Solubility | Chloroform, Ethyl Acetate | usbio.net |

| Purity Grade | Highly Purified | usbio.net |

Table 2: Analytical Methods for Characterization and Purity Verification

| Technique | Parameter | Typical Conditions/Findings | Source |

| RP-HPLC | Purity Assay | Column: C18; Mobile Phase: Acetonitrile/Water with additives (e.g., OPA); UV Detection: ~230-254 nm. | theacademic.ingoogle.com |

| RP-HPLC | Linearity | Demonstrated between 2 and 30 µg/ml for Fluvoxamine, indicating a wide quantitative range. | theacademic.in |

| RP-HPLC | Limit of Detection (LOD) | 0.394 µg/ml (for Fluvoxamine). | theacademic.in |

| RP-HPLC | Limit of Quantitation (LOQ) | 1.193 µg/ml (for Fluvoxamine). | theacademic.in |

| Mass Spectrometry | Identity Confirmation | Verifies the molecular weight (540.57 g/mol ). | usbio.net |

| NMR Spectroscopy | Structural Elucidation | Confirms the chemical structure and isomeric purity. | researchgate.net |

Future Directions in N Fmoc E Fluvoxamine Research

Exploration of Novel Protecting Group Strategies for Fluvoxamine (B1237835) Derivatives

Orthogonal Protecting Groups: The development of protecting group strategies that are orthogonal to the Fmoc group is a significant area of interest. total-synthesis.com This would allow for selective deprotection of different amine functionalities within a more complex Fluvoxamine analog, enabling the synthesis of diverse derivatives with unique pharmacological profiles. For instance, combining the Fmoc group with acid-labile (e.g., Boc) or photolabile groups could offer greater synthetic flexibility. beilstein-journals.orgtotal-synthesis.com

Photocleavable Protecting Groups: Protecting groups that can be removed by light offer spatial and temporal control over deprotection, a significant advantage over chemical methods. google.comacs.orgnih.gov The use of photolabile groups, such as those based on the ortho-nitrobenzyl moiety, could lead to cleaner reactions and the ability to perform site-specific modifications on complex Fluvoxamine-based scaffolds. acs.org Research into photolabile sulfinate protecting groups for sulfur-containing compounds also highlights the potential for developing novel light-sensitive protecting groups for other functionalities. rutgers.edu

Enzymatic Deprotection: Biocatalysis offers a green and highly selective alternative to traditional chemical methods. pharmafeatures.commdpi.com The development of enzymes that can specifically cleave the Fmoc group or other novel protecting groups under mild, aqueous conditions would represent a significant step towards more sustainable pharmaceutical manufacturing. This approach could minimize the use of hazardous reagents and simplify purification processes.

A comparative look at potential protecting group strategies is presented in the table below.

| Protecting Group Strategy | Cleavage Condition | Key Advantages | Potential for Fluvoxamine Derivatives |

| Fmoc (current) | Base (e.g., Piperidine) | Well-established, stable to acid | Foundation for current derivatization |

| Boc | Acid (e.g., TFA) | Orthogonal to Fmoc, widely used | Enables differential protection of multiple amines |

| Photolabile (e.g., ONB) | UV Light | High spatiotemporal control, no chemical reagents | Precise, site-specific modifications |

| Enzyme-labile | Specific Enzymes | Mild, aqueous conditions, high selectivity | Greener synthesis, simplified purification |

Development of Greener and More Sustainable Synthetic Protocols

The pharmaceutical industry is increasingly focused on developing environmentally friendly manufacturing processes. seqens.comchemicalsknowledgehub.com The synthesis of N-Fmoc (E)-Fluvoxamine and its derivatives can be significantly improved through the adoption of green chemistry principles. acs.org

Biocatalysis: The use of enzymes to catalyze key steps in the synthesis of Fluvoxamine can lead to higher selectivity and reduced waste. pharmafeatures.commdpi.com For instance, enzymes could be employed for the stereoselective synthesis of specific Fluvoxamine isomers or for the regioselective introduction of functional groups.

Flow Chemistry: Continuous flow chemistry offers numerous advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation. seqens.com Implementing flow chemistry for the synthesis of this compound could lead to higher yields, reduced reaction times, and a smaller environmental footprint. europeanpharmaceuticalreview.com

Green Solvents: The selection of solvents is a critical aspect of green chemistry. Research into the use of greener solvents, such as water, ethanol, or neoteric solvents like GVL (γ-Valerolactone), for the synthesis and purification of Fluvoxamine derivatives can significantly reduce the environmental impact of the process. mdpi.comchemicalsknowledgehub.com A study on the synthesis of Fluvoxamine maleate (B1232345) has already demonstrated the potential of using environmentally safe solvents to achieve high yields. sid.ir

Advanced Automation in the Synthesis and Characterization of Fmoc-Protected Compounds

Automation has revolutionized many areas of chemical synthesis, particularly in the realm of peptide and oligonucleotide synthesis where repetitive coupling and deprotection steps are common. americanpeptidesociety.orgintavispeptides.com These principles can be readily applied to the synthesis of this compound derivatives.